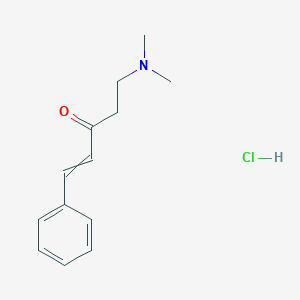
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound with the molecular formula C12H18N2O2. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the reaction of 2-cyclohexylethylamine with appropriate pyridazinone precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Aplicaciones Científicas De Investigación
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar compounds to 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione include other pyridazinone derivatives such as:
2-cyclohexylethanol: Known for its use in organic synthesis and as a solvent.
Piperazine dione derivatives: Used in the synthesis of heterocyclic compounds with various applications. What sets this compound apart is its unique combination of the cyclohexylethyl group and the hydroxypyridazinone core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-10(13-14-12(11)16)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,13,15)(H,14,16) |
Clave InChI |
XOTMJYKZULIBIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC2=CC(=O)C(=O)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(8-Bromooctyl)oxy]-4-nitrobenzene](/img/structure/B8585948.png)





![7-{Acetyl[4-(acetyloxy)nonyl]amino}heptanoic acid](/img/structure/B8585986.png)

![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)

